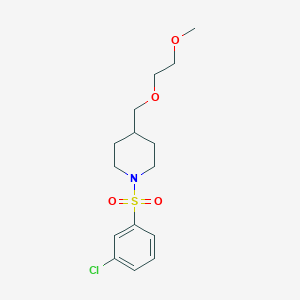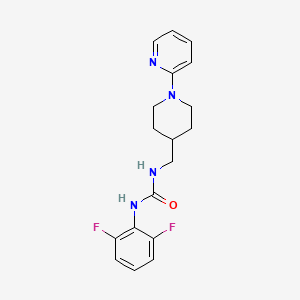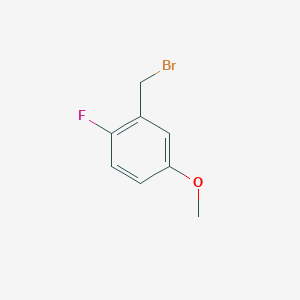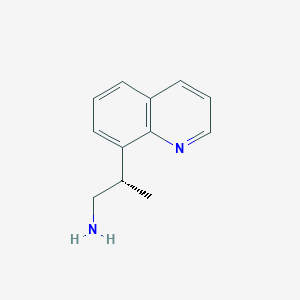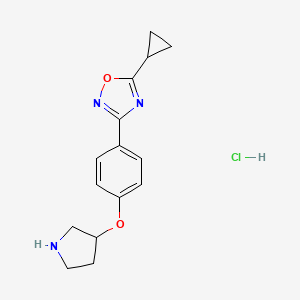
5-Cyclopropyl-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride, also known as CP-673451, is a novel small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential applications in cancer treatment and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1,2,4-Oxadiazole derivatives have been identified as apoptosis inducers and potential anticancer agents through high-throughput screening assays. These compounds exhibit good activity against several breast and colorectal cancer cell lines by inducing apoptosis and causing cell cycle arrest. For example, compounds with a substituted five-member ring in the 5-position showed significant activity, highlighting the importance of structural modifications in enhancing anticancer activity (Zhang et al., 2005).
Tuberculostatic Activity
Some 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their in vitro tuberculostatic activity. These compounds showed minimum inhibiting concentrations (MIC) within the range of 25 - 100 mg/ml, indicating their potential as tuberculostatic agents (Foks et al., 2004).
Antibacterial and Antifungal Activities
Heterocyclic compounds containing the 1,3,4-oxadiazole nucleus exhibit various biological activities, including antibacterial and antifungal properties. Novel oxadiazole derivatives have been synthesized and demonstrated moderate to good antibacterial and antifungal activities, suggesting their potential in addressing infectious diseases (Parameshwar et al., 2017).
Anti-protozoal Activity
Research into 1,2,4-oxadiazole and 1,2,3-triazole containing heterocyclic compounds has shown that they exhibit various biological activities, including anti-protozoal and anti-cancer properties. Novel oxadiazolyl pyrrolo triazole diones have been designed and synthesized, demonstrating significant in vitro anti-protozoal activity (Dürüst et al., 2012).
Cytotoxic Agents
New pyrimidine-bearing 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their potential cytotoxic activities. Some of these compounds exhibited considerable anticancer activity against A549 cell lines, highlighting the role of phenyl and 4-methoxy phenyl moieties in enhancing cytotoxic activity (Kaya et al., 2016).
Antiproliferative Agents
Novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives have been developed and shown to possess cytotoxic effects against breast cancer and leukemic cells, indicating their potential as antiproliferative agents (Ananda et al., 2017).
Eigenschaften
IUPAC Name |
5-cyclopropyl-3-(4-pyrrolidin-3-yloxyphenyl)-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2.ClH/c1-2-11(1)15-17-14(18-20-15)10-3-5-12(6-4-10)19-13-7-8-16-9-13;/h3-6,11,13,16H,1-2,7-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVFPUCOEGXHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CC=C(C=C3)OC4CCNC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

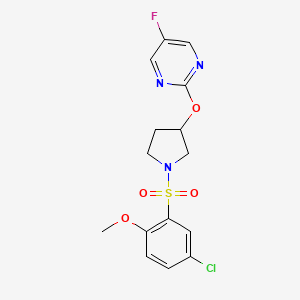


![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylsulfanylpropanamide](/img/structure/B2720682.png)
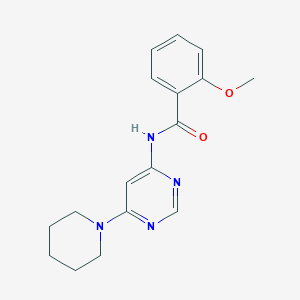
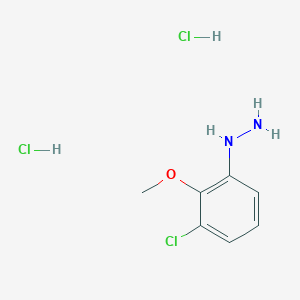
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B2720688.png)
